molecular formula C12H18N4 B2499569 2-(4,6-Dimethylpyrimidin-2-yl)octahydropyrrolo[3,4-c]pyrrole CAS No. 1293284-71-5

2-(4,6-Dimethylpyrimidin-2-yl)octahydropyrrolo[3,4-c]pyrrole

Cat. No. B2499569
CAS RN: 1293284-71-5
M. Wt: 218.304
InChI Key: OPJBXDSNWFLUNM-UHFFFAOYSA-N
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Description

The compound "2-(4,6-Dimethylpyrimidin-2-yl)octahydropyrrolo[3,4-c]pyrrole" has not been directly synthesized or characterized in the provided papers. However, related compounds and structural motifs have been studied, which can offer insights into the potential properties and reactivity of the compound . For instance, pyrimidines and their derivatives are widely recognized for their biological significance and presence in pharmaceuticals .

Synthesis Analysis

The synthesis of related pyrimidine derivatives has been described, such as the efficient synthesis of 4-chloro-2-pyrrolino[2,3-d]pyrimidin-6-one and its analogues from dimethyl malonate . This process could potentially be adapted for the synthesis of "2-(4,6-Dimethylpyrimidin-2-yl)octahydropyrrolo[3,4-c]pyrrole" by modifying the starting materials and reaction conditions to incorporate the octahydropyrrolo[3,4-c]pyrrole moiety.

Molecular Structure Analysis

The crystal structure of a related compound, 2,8-dimethyl-3-chloro-4H-pyrido[1,2-a]pyrimidin-4-one, has been determined, revealing planar pyrido-pyrimidine moieties and stabilization through hydrogen bonding and π-π interactions . These findings suggest that "2-(4,6-Dimethylpyrimidin-2-yl)octahydropyrrolo[3,4-c]pyrrole" may also exhibit planarity in the pyrimidine region and could form similar stabilizing interactions.

Chemical Reactions Analysis

Electrophilic substitution reactions of pyrrolopyrimidines have been explored, indicating that certain positions on the pyrimidine ring are more reactive towards halogenation, aminomethylation, acylation, and azo coupling . This reactivity pattern could be relevant for the functionalization of "2-(4,6-Dimethylpyrimidin-2-yl)octahydropyrrolo[3,4-c]pyrrole" in various chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can vary widely. For example, novel polyimides containing pyridine moieties have been synthesized, showing good solubility, thermal stability, and mechanical properties . Although "2-(4,6-Dimethylpyrimidin-2-yl)octahydropyrrolo[3,4-c]pyrrole" is not a polyimide, the presence of a pyrimidine ring could impart certain desirable properties such as thermal stability. Additionally, the synthesis and biological evaluation of new pyrimidine-containing compounds as antimicrobial agents indicate potential biological activity , which could also be a property of the compound .

Scientific Research Applications

  • Complex Formation and Stability :

    • A study by Erkin et al. (2017) found that fusion of 2-(4,6-dimethylpyrimidin-2-yl) derivatives with phenols leads to the formation of stable complexes. These complexes are notable for their stability at high temperatures.
  • Photophysical Properties and pH-Sensing Application :

    • Research by Yan et al. (2017) focused on the design and synthesis of pyrimidine-phthalimide derivatives. These compounds showed solid-state fluorescence emission and potential as colorimetric pH sensors.
  • Antibacterial and Antifungal Activities :

    • A study by Khan et al. (2015) screened new pyrimidine derivatives for their antibacterial and antifungal activities, finding significant activity against various bacteria and fungi.
  • Insecticidal and Antibacterial Potential :

    • Deohate and Palaspagar (2020) synthesized pyrimidine-linked pyrazole derivatives and evaluated their insecticidal and antibacterial potential. The study highlighted their effectiveness against specific insects and microorganisms. Link to paper.
  • Antimicrobial Agents :

    • A study by Aggarwal et al. (2013) synthesized and evaluated new pyrimidine derivatives as antimicrobial agents, showing effectiveness against various bacteria and yeasts.
  • Predicted Biological Activity of Pyrimidine Thiosulfonates :

    • Monka et al. (2020) conducted a predicted screening of the biological activity of pyrimidine thiosulfonates, suggesting their potential as low-toxic substances with anticancer properties. Link to paper.
  • Synthesis and Characterization for Medicinal Applications :

    • Leyva-Acuña et al. (2020) synthesized and characterized a novel compound involving 2-(4,6-dimethylpyrimidin-2-yl) derivatives, highlighting its potential in medicinal chemistry. Link to paper.
  • Fluorescence Binding with Bovine Serum Albumin :

    • Meng et al. (2012) synthesized p-hydroxycinnamic acid derivatives, including 2-(4,6-dimethylpyrimidin-2-yl) derivatives, and investigated their interactions with bovine serum albumin using fluorescence and UV–vis spectral studies. Link to paper.

Safety And Hazards

The safety, risk, hazard, and MSDS of “2-(4,6-Dimethylpyrimidin-2-yl)octahydropyrrolo[3,4-c]pyrrole” are not explicitly mentioned in the available resources .

properties

IUPAC Name

5-(4,6-dimethylpyrimidin-2-yl)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4/c1-8-3-9(2)15-12(14-8)16-6-10-4-13-5-11(10)7-16/h3,10-11,13H,4-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPJBXDSNWFLUNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CC3CNCC3C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4,6-Dimethylpyrimidin-2-yl)octahydropyrrolo[3,4-c]pyrrole

Synthesis routes and methods I

Procedure details

5-(4,6-Dimethyl-pyrimidin-2-yl)-hexahydro-pyrrolo[3,4-c]pyrrole-2-carboxylic acid tert-butyl ester (0.92 g, 2.9 mmol), DCM (10 mL) and TFA (5 mL) were stirred at 23° C. for 2 h. The mixture was concentrated to remove the volatiles, diluted with EtOAc and 1N aq. NaOH, and extracted with EtOAc (3×). The organic fractions were dried and concentrated to give the title compound (0.61 g, 96%) that contained a small amount of DCM and was used as is. MS (ESI) mass calcd. for C12H18N4, 218.30; m/z found, 219.2 [M+H]+. 1H NMR (400 MHz, CDCl3): 6.27 (s, 1H), 3.81-3.70 (m, 2H), 3.55-3.48 (m, 2H), 3.16-3.07 (m, 2H), 2.94-2.78 (m, 4H), 2.29 (s, 6H).
Name
5-(4,6-Dimethyl-pyrimidin-2-yl)-hexahydro-pyrrolo[3,4-c]pyrrole-2-carboxylic acid tert-butyl ester
Quantity
0.92 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
96%

Synthesis routes and methods II

Procedure details

HOAc. To a 4 L high pressure autoclave equipped with mechanical stirring, temperature probe, heating jacket, and gas inlet were added 5% Pd/C (66.9 g, Johnson Matthey 5R338, 56.8% H2O, 3.45 mol %) and a solution of 2-benzyl-5-(4,6-dimethyl-pyrimidin-2-yl)-octahydro-pyrrolo[3,4-c]pyrrole (160 g, 519 mmol) and acetic acid (30 mL, 519 mmol) in ethanol (3.2 L). The mixture was stirred at 50° C. under 50 psi of H2(g) for 4 h. The catalyst was removed and the resulting solution was then concentrated under reduced pressure to provide the desired product as a white solid (144 g, quantitative yield) as the HOAc salt. MS (ESI): mass calcd. for C12H18N4, 218.15; m/z found 219 [M+H]+. 1H-NMR (CDCl3, 400 MHz): 6.30 (s, 1H), 3.79-3.59 (m, 4H), 3.39 (m, 2H), 3.09-2.88 (m, 4H), 2.29 (s, 6H), 1.93 (s, 3H).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
160 g
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
reactant
Reaction Step Four
Quantity
3.2 L
Type
solvent
Reaction Step Five
Name
Quantity
66.9 g
Type
catalyst
Reaction Step Six

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